molecular formula C16H24N2O2 B4637370 N1,N3-BIS(2-METHYLPROPYL)BENZENE-1,3-DICARBOXAMIDE

N1,N3-BIS(2-METHYLPROPYL)BENZENE-1,3-DICARBOXAMIDE

Cat. No.: B4637370
M. Wt: 276.37 g/mol
InChI Key: MEQFJPJEIKNDHL-UHFFFAOYSA-N
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Description

N1,N3-BIS(2-METHYLPROPYL)BENZENE-1,3-DICARBOXAMIDE is an organic compound with the molecular formula C16H24N2O2. This compound is known for its unique structure, which includes two isobutyl groups attached to a benzene ring through amide linkages. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS(2-METHYLPROPYL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of isophthaloyl chloride with isobutylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction. After the reaction is complete, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS(2-METHYLPROPYL)BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, bromine in the presence of a catalyst for bromination.

Major Products

Scientific Research Applications

N1,N3-BIS(2-METHYLPROPYL)BENZENE-1,3-DICARBOXAMIDE is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a chelating agent.

    Industry: Used in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of N1,N3-BIS(2-METHYLPROPYL)BENZENE-1,3-DICARBOXAMIDE involves its ability to interact with specific molecular targets. The amide groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can chelate metal ions, which is crucial in its role as a chelating agent .

Comparison with Similar Compounds

Similar Compounds

    N1,N3-Bis(2-sulfanylethyl)benzene-1,3-dicarboxamide: Known for its use as a mercury chelator.

    N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide: Used in the stabilization of polymers

Uniqueness

N1,N3-BIS(2-METHYLPROPYL)BENZENE-1,3-DICARBOXAMIDE is unique due to its specific isobutyl groups, which impart distinct steric and electronic properties. These properties make it particularly useful in applications requiring precise molecular interactions.

Properties

IUPAC Name

1-N,3-N-bis(2-methylpropyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11(2)9-17-15(19)13-6-5-7-14(8-13)16(20)18-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQFJPJEIKNDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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